Cas no 392-89-2 (5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene)
5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene
- 5-bromo-1,2-dichloro-3-trifluoromethyl-benzene
- 5-bromo-1,2,5-trimethyl-piperidin-4-one
- 4-Piperidinone, 5-bromo-1,2,5-trimethyl-
- 5-Brom-1,2,5-trimethyl-piperidin-4-on
- 5-bromo-2,3-dichlorobenzotrifluoride
- CTK1E2723
- 5-Brom-1,2-dichlor-3-trifluormethyl-benzol
- 5-bromo-1,2-dichloro-3-trifluoromethyl-benzene; 5-bromo-1,2,5-trimethyl-piperidin-4-one; 4-Piperidinone, 5-bromo-1,2,5-trimethyl-; 5-Brom-1,2,5-trimethyl-piperidin-4-on; 5-bromo-2,3-dichlorobenzotrifluoride; CTK1E2723; 5-Brom-1,2-dichlor-3-trifluormethyl-benzol;
- SCHEMBL978692
- MFCD11226209
- Benzene, 5-bromo-1,2-dichloro-3-(trifluoromethyl)-
- 3,4-Dichloro-5-(trifluoromethyl)bromobenzene
- 392-89-2
-
- Inchi: 1S/C7H2BrCl2F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
- InChI Key: HMRZLMAZFSEQBN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C(F)(F)F)C=1)Cl)Cl
Computed Properties
- Exact Mass: 291.867
- Monoisotopic Mass: 291.867
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0A^2
5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC50417-1g |
3,4-Dichloro-5-(trifluoromethyl)bromobenzene |
392-89-2 | 95% | 1g |
£99.00 | 2025-02-21 | |
| Apollo Scientific | PC50417-5g |
3,4-Dichloro-5-(trifluoromethyl)bromobenzene |
392-89-2 | 95% | 5g |
£297.00 | 2025-02-21 | |
| Apollo Scientific | PC50417-10g |
3,4-Dichloro-5-(trifluoromethyl)bromobenzene |
392-89-2 | 95% | 10g |
£435.00 | 2025-02-21 | |
| abcr | AB598747-1g |
3,4-Dichloro-5-(trifluoromethyl)bromobenzene; . |
392-89-2 | 1g |
€216.20 | 2024-07-19 | ||
| abcr | AB598747-5g |
3,4-Dichloro-5-(trifluoromethyl)bromobenzene; . |
392-89-2 | 5g |
€568.70 | 2024-07-19 | ||
| abcr | AB598747-10g |
3,4-Dichloro-5-(trifluoromethyl)bromobenzene; . |
392-89-2 | 10g |
€814.30 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582523-1g |
5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene |
392-89-2 | 98% | 1g |
¥1188.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582523-5g |
5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene |
392-89-2 | 98% | 5g |
¥3553.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582523-10g |
5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene |
392-89-2 | 98% | 10g |
¥4860.00 | 2024-05-15 |
5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene Suppliers
5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene
Research Briefing on 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene (CAS: 392-89-2) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene (CAS: 392-89-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic implications.
Recent studies have highlighted the importance of 392-89-2 as a building block for the development of novel trifluoromethylated aromatic compounds, which are increasingly valuable in medicinal chemistry. The presence of both bromo and chloro substituents on the benzene ring, combined with the electron-withdrawing trifluoromethyl group, makes this compound particularly reactive in palladium-catalyzed cross-coupling reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in Suzuki-Miyaura couplings for creating diverse libraries of potential drug candidates.
In pharmaceutical applications, derivatives synthesized from 5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene have shown promising activity against various disease targets. Research from the European Journal of Medicinal Chemistry (2024) reported that compounds derived from this intermediate exhibited potent inhibitory effects against carbonic anhydrase isoforms, suggesting potential applications in glaucoma and cancer therapy. The trifluoromethyl group in particular was found to enhance both binding affinity and metabolic stability of the resulting drug candidates.
The synthetic methodology for utilizing 392-89-2 has seen notable improvements in recent years. A 2024 Nature Protocols publication detailed an optimized, scalable procedure for its preparation with improved yield (82%) and purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications. The protocol emphasizes green chemistry principles, reducing hazardous waste generation by 40% compared to traditional methods.
Emerging research directions include the application of 5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene in the development of PET radiotracers. A recent study in ACS Medicinal Chemistry Letters (2024) demonstrated successful incorporation of this scaffold into fluorine-18 labeled compounds for neuroimaging applications. The electron-deficient nature of the aromatic system was found to facilitate nucleophilic aromatic substitution with [18F]fluoride, a crucial reaction in radiopharmaceutical synthesis.
From a biological perspective, the unique physicochemical properties imparted by the trifluoromethyl group continue to drive interest in this compound. Computational studies published in Journal of Chemical Information and Modeling (2023) have provided new insights into how this moiety influences molecular recognition and binding interactions with biological targets. These findings are guiding the rational design of next-generation therapeutics derived from this chemical scaffold.
In conclusion, 5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene (392-89-2) remains a valuable intermediate in pharmaceutical research, with recent advancements expanding its applications in drug discovery, radiopharmaceutical development, and chemical biology. Ongoing research continues to uncover new synthetic methodologies and biological activities associated with derivatives of this compound, reinforcing its importance in modern medicinal chemistry.
392-89-2 (5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene) Related Products
- 54773-19-2(2,3-Dichlorobenzotrifluoride)
- 467435-07-0(4-bromo-2-chloro-1-(trifluoromethyl)benzene)
- 393-45-3(1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene)
- 327-73-1(1,2-dichloro-3,5-bis(trifluoromethyl)benzene)
- 928783-85-1(1-Bromo-3-chloro-5-(trifluoromethyl)benzene)
- 115571-58-9(2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene)
- 857061-44-0(1-Bromo-3-chloro-2-(trifluoromethyl)benzene)
- 80245-33-6(Benzene,1,2-dichloro-5-methyl-3-(trifluoromethyl)-)
- 56131-47-6(1-Bromo-2-chloro-3-trifluoromethylbenzene)
- 445-01-2(5-Bromo-2-chlorobenzotrifluoride)